molecular formula C25H23NO4 B557946 Fmoc-2-methyl-L-phenylalanine CAS No. 211637-75-1

Fmoc-2-methyl-L-phenylalanine

Cat. No. B557946
M. Wt: 401.5 g/mol
InChI Key: GYFMRMRGTNDDAT-QHCPKHFHSA-N
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Description

Fmoc-2-methyl-L-phenylalanine is a chemical compound with the molecular formula C25H23NO4 and a molecular weight of 401.46 . It appears as a white to off-white powder .


Molecular Structure Analysis

The molecular structure of Fmoc-2-methyl-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides . The aromaticity of the Fmoc group improves the association of peptide building blocks .


Chemical Reactions Analysis

Fmoc-2-methyl-L-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions play a significant role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .


Physical And Chemical Properties Analysis

Fmoc-2-methyl-L-phenylalanine is a white to off-white powder . It has a molecular formula of C25H23NO4 and a molecular weight of 401.46 .

Scientific Research Applications

  • Synthesis of Phosphotyrosyl Mimetics : Fmoc-protected amino acids, including Fmoc-2-methyl-L-phenylalanine, are used in the synthesis of phosphotyrosyl mimetics, which are important for studying signal transduction pathways. These compounds are synthesized with high enantiomeric purity and orthogonal protection, suitable for preparing inhibitors against various pathways, including SH2 and protein-tyrosine phosphatases (Yao et al., 1999).

  • Self-Assembly and Hydrogelation : Fmoc-protected phenylalanine derivatives have been shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. These hydrogels have potential biomedical applications due to their ability to form rigid supramolecular gels at low concentrations (Ryan et al., 2010).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-2-methyl-L-phenylalanine, have been utilized for antibacterial and anti-inflammatory purposes. These compounds demonstrate substantial effects on bacterial morphology and can be functionally incorporated within resin-based composites, enhancing their antibacterial activity without compromising their mechanical and optical properties (Schnaider et al., 2019).

  • Hydrogelation with C-terminal Modifications : The self-assembly and hydrogelation behavior of Fmoc-protected phenylalanine derivatives can be influenced significantly by side chain functionalization. C-terminal modifications, such as converting carboxylic acid moieties to amide or methyl ester groups, alter the hydrophobicity and hydrogen bond capacity of the compounds, affecting their self-assembly and hydrogelation properties (Ryan et al., 2011).

  • Enzymatic Resolution in Synthesis : Fmoc-protected amino acids are used in enzymatic resolution processes during synthesis. For instance, Fmoc-protected derivatives have been resolved using enzymes like subtilisin Carlsberg esterase, which is a crucial step in the synthesis of peptides corresponding to phosphorylated sites of specific phosphatases (Baczko et al., 1996).

  • Supramolecular Hydrogel Fabrication : Fmoc-conjugated amino acids, including Fmoc-2-methyl-L-phenylalanine, are utilized in fabricating supramolecular hydrogels with enhanced antibacterial properties. These hydrogels demonstrate high antibacterial efficacy against both gram-positive and gram-negative bacteria and are biocompatible for biomedical applications (Zhao et al., 2021).

Safety And Hazards

Fmoc-2-methyl-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Fmoc-2-methyl-L-phenylalanine has potential applications in the fabrication of various biofunctional materials due to its inherent biocompatibility and ability to form nanostructures with diverse morphologies . It has been used in the fabrication of numerous nanostructures with potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMRMRGTNDDAT-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375789
Record name Fmoc-2-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-methyl-L-phenylalanine

CAS RN

211637-75-1
Record name Fmoc-2-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Beevers, MG Carr, PS Jones, S Jordan… - Bioorganic & medicinal …, 2002 - Elsevier
A versatile route for the synthesis of homochiral α-ketoamide analogues of amino acids is described. Incorporation of this functionality into peptide sequences using either solution or …
Number of citations: 34 www.sciencedirect.com

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